4-Bromo-1-cyclopentylpyrazole is a heterocyclic compound characterized by a five-membered pyrazole ring. This compound features a bromine atom at the 4-position and a cyclopentyl group at the 1-position. It belongs to the broader class of pyrazole derivatives, which are notable for their diverse applications in medicinal chemistry, agriculture, and materials science. The compound's unique structure contributes to its potential as a building block for various therapeutic agents and its role in biological studies.
The compound's chemical identity can be referenced by its CAS number, 1012880-01-1, and it is commercially available from various chemical suppliers.
4-Bromo-1-cyclopentylpyrazole is classified under the category of pyrazole derivatives, which are known for their biological activities and utility in organic synthesis. Pyrazoles are recognized for their role in medicinal chemistry due to their ability to interact with biological targets, making them significant in drug development.
The synthesis of 4-Bromo-1-cyclopentylpyrazole typically involves several steps. A common approach is the cyclization of cyclopentanone with hydrazine hydrate to produce cyclopentylhydrazine. This intermediate is then reacted with a suitable 4-bromo-1,3-diketone to yield the desired pyrazole derivative.
The molecular formula of 4-Bromo-1-cyclopentylpyrazole is CHBrN, with a molecular weight of approximately 244.13 g/mol. The structure consists of a pyrazole ring with distinct substituents that impart specific chemical properties.
4-Bromo-1-cyclopentylpyrazole can participate in several types of chemical reactions:
Common reagents used in these reactions include:
The outcomes of these reactions depend on specific reagents and conditions employed during the synthesis process.
The mechanism of action of 4-Bromo-1-cyclopentylpyrazole involves its interaction with specific molecular targets such as enzymes or receptors. The presence of the bromine atom and cyclopentyl group enhances its binding affinity and specificity for these targets. This compound can modulate biological pathways by either inhibiting or activating target proteins, resulting in various physiological effects.
The compound exhibits notable reactivity due to the presence of the bromine atom, which facilitates substitution reactions. Its chemical stability allows it to participate in various synthetic transformations commonly utilized in organic chemistry .
4-Bromo-1-cyclopentylpyrazole has several applications across different scientific fields:
The foundational synthesis of 4-bromo-1-cyclopentylpyrazole relies on regioselective cyclocondensation strategies to construct the pyrazole core with precise substituent placement. The most industrially relevant approach involves the reaction between cyclopentanone and hydrazine hydrate under controlled conditions, forming the 1-cyclopentylpyrazole scaffold through keto-hydrazone intermediates [2] [8]. This method capitalizes on the differential nucleophilicity of the hydrazine nitrogens, where the sterically accessible NH₂ group preferentially attacks the carbonyl carbon, enabling regiocontrol in the ring-closing step. Alternative routes employ 1,3-dicarbonyl equivalents such as β-ketoesters, though these often yield regioisomeric mixtures requiring sophisticated separation protocols [8]. Modern refinements utilize microwave irradiation or nano-ZnO catalysts to enhance regioselectivity (>98%) and reaction efficiency, reducing typical reaction times from hours to minutes while achieving yields exceeding 90% [8].
Table 1: Cyclocondensation Approaches for Pyrazole Core Assembly
Precursor System | Catalyst/Conditions | Regioselectivity | Yield Range |
---|---|---|---|
Cyclopentanone + Hydrazine | Thermal (80-100°C) | >95% | 70-85% |
Enolizable 1,3-Dicarbonyls | Nano-ZnO, Solvent-free | 98% | 90-95% |
α,β-Unsaturated Ketones | Cu(OTf)₂/[bmim]PF₆ | 87-93% | 80-88% |
Acetylenic Ketones | Hypervalent Iodine Reagent | 97% | 65-70% |
The electronic and steric profile of substituents profoundly influences regiochemical outcomes. Electron-withdrawing groups adjacent to the dicarbonyl system favor nucleophilic attack at the sterically less hindered position, while bulky ketone substituents promote alternative regioisomers through torsional effects [8]. Computational studies reveal that cyclopentyl’s moderate steric demand (compared to phenyl or methyl) optimizes both reaction kinetics and selectivity by balancing electronic donation and conformational flexibility during ring closure [2].
Position-specific bromination at the pyrazole C4 position represents a critical transformation for accessing 4-bromo-1-cyclopentylpyrazole. Two predominant methodologies have been refined for regiochemical precision:
Electrophilic Aromatic Substitution (EAS): Direct bromination using N-bromosuccinimide (NBS) in aprotic solvents (e.g., CCl₄ or DMF) selectively targets the electron-rich C4 position of the preformed 1-cyclopentylpyrazole. The reaction proceeds via a succinimidyl radical, with regiocontrol governed by the electron-donating nitrogen at N1 and the inductively withdrawing cyclopentyl group [2] [6]. Kinetic studies confirm that bromination at C4 is 12× faster than at C3/C5 due to resonance stabilization of the Wheland intermediate.
Enolate Bromination: For precursors lacking aromaticity (e.g., pyrazolines), bromination occurs via enol tautomer interception. Treatment with bromine in acetic acid generates the enol, which attacks Br₂ to form the C-Br bond. Subsequent oxidation aromatizes the ring, yielding the 4-bromo derivative. This method is less regioselective but benefits from milder conditions [6].
Low-temperature protocols (-60°C to -20°C) with FeCl₃/tetraalkylammonium salt cocatalysts enhance selectivity to >90% by minimizing polybromination and thermal degradation [9]. The quaternary ammonium components (e.g., benzyltriethylammonium chloride) solubilize catalysts and stabilize reactive intermediates through ion-pairing effects, suppressing dibromide formation to <5% [9].
Table 2: Bromination Method Comparison for 1-Cyclopentylpyrazole
Method | Conditions | C4 Selectivity | Byproducts |
---|---|---|---|
NBS (Radical) | CCl₄, 80°C, 2h | 85-88% | 3-Bromo (8-10%) |
Br₂/FeCl₃ | CH₂Cl₂, 25°C, 3h | 75-80% | Dibromides (15-20%) |
Br₂/FeCl₃/Quaternary Ammonium | CH₂Cl₂, -30°C, 4h | 90-93% | Dibromides (<5%) |
Enolate Bromination | AcOH, Br₂, 50°C, 1h | 60-65% | 3-Bromo (30-35%) |
The cyclopentyl moiety significantly influences the pharmacokinetic properties and ring conformation of 4-bromo-1-cyclopentylpyrazole. Two catalytic strategies dominate its introduction:
N-Alkylation of Pyrazoles: SN₂ reactions between 4-bromopyrazole and activated cyclopentyl precursors (e.g., cyclopentyl bromide or mesylate) employ phase-transfer catalysts (PTCs) like tetrabutylammonium bromide. This facilitates nucleophilic substitution in biphasic systems (toluene/H₂O), driving conversions >90% at 80°C within 6 hours. The PTCs enhance interfacial transfer of the pyrazolate anion, accelerating reaction rates 5-fold versus uncatalyzed conditions [9].
Transition Metal-Catalyzed Coupling: For sterically encumbered systems, palladium-N-heterocyclic carbene (NHC) complexes enable C-N bond formation via Buchwald-Hartwig amination. Using Pd(OAc)₂/imidazolium salts with Cs₂CO₃ base in toluene at 100°C, this method achieves >95% yield while tolerating sensitive functional groups. The catalytic cycle involves oxidative addition of bromocyclopentane to Pd(0), followed by pyrazole coordination and reductive elimination [4].
Heterogeneous variants incorporating Pd(II)-bis(NHC) on silica allow catalyst recovery and reuse for ≥5 cycles with <3% efficiency loss. This system operates effectively in cyclopentyl methyl ether (CPME) – a recyclable, low-toxicity solvent that suppresses leaching and maintains catalytic integrity [4].
Table 3: Catalytic Systems for Cyclopentyl Functionalization
Catalyst System | Reaction Type | Temperature | Yield | Reusability |
---|---|---|---|---|
Pd(OAc)₂/XPhos (5 mol%) | Buchwald-Hartwig | 100°C | 92-95% | Not reusable |
Pd-NHC/SiO₂ (3 mol%) | Heterogeneous Coupling | 80°C | 88-90% | >5 cycles |
TBAB (10 mol%) | Phase-Transfer Alkylation | 80°C | 90-93% | Not reusable |
CuI/1,10-phenanthroline | Ullmann-type Coupling | 120°C | 75-80% | Not reusable |
Multicomponent reactions (MCRs) provide atom-economical access to structurally complex pyrazoles by converging three reactants in a single operation. For 4-bromo-1-cyclopentylpyrazole analogues, two MCR frameworks demonstrate exceptional utility:
Kabachnik-Fields Reaction: Combining cyclopentanone, hydrazine, and phosphites under catalyst-free conditions generates α-aminophosphonate-pyrazole hybrids. These derivatives exhibit modified electronic profiles useful for metal chelation or bioactivity modulation. The reaction proceeds via imine formation between hydrazine and ketone, followed by nucleophilic attack of the phosphite and intramolecular cyclization [7].
Cyclocondensation-Deprotonation-Bromination Sequences: One-pot assemblies integrating β-ketoesters, cyclopentylhydrazine, and NBS exploit in situ enolization to regioselectively brominate the pyrazole core upon ring formation. Microwave assistance (100°C, 20 min) enhances efficiency, achieving 82–90% isolated yields while minimizing N-bromination side products [8] [7].
MCRs significantly reduce environmental impact metrics, with E-factors (kg waste/kg product) as low as 21 compared to >100 for stepwise sequences. This efficiency stems from avoided intermediate isolations and reduced solvent consumption [4] [7].
Scalable production of 4-bromo-1-cyclopentylpyrazole demands optimization across three domains:
Temperature Control: Maintaining bromination temperatures between -60°C and -20°C (using dry ice/acetone baths) suppresses thermal degradation and polybromination. This enhances product purity from 75% to >93% while reducing purification burdens [9].
Solvent Selection: Cyclopentyl methyl ether (CPME) offers superior performance over traditional solvents (DMF, THF) due to its low water solubility (1.1 g/100mL), facilitating recovery (>85%) via aqueous/organic phase separation. Its high boiling point (106°C) also enables high-temperature reactions without pressurization [4].
Catalyst Recovery: Silica-immobilized Pd-NHC catalysts retain >95% activity over five runs via simple filtration, reducing Pd consumption to <0.3 mol% per batch. Leaching is minimized to <0.5 ppm through strong Pd-carbene bonding and steric encapsulation within the mesoporous support [4].
Process intensification studies reveal that continuous-flow reactors enhance heat/mass transfer during exothermic bromination steps, improving selectivity by 15% and reducing reaction times by 60% versus batch modes. Automated quenching with Na₂SO₃ solution prevents over-bromination, ensuring consistent product quality [9].
Table 5: Optimized Parameters for Key Synthesis Steps
Synthetic Step | Parameter Optimized | Standard Condition | Optimized Condition | Impact |
---|---|---|---|---|
Pyrazole Cyclization | Catalyst Loading | 10 mol% ZnCl₂ | 5 mol% Nano-ZnO | Yield ↑ 12%, Time ↓ 40% |
C4 Bromination | Temperature | 25°C | -30°C | Selectivity ↑ 18% |
Catalyst System | FeCl₃ | FeCl₃/Bu₄NBr | Dibromides ↓ 15% | |
Cyclopentylation | Solvent | DMF | CPME | Recovery ↑ 30%, Toxicity ↓ |
Catalyst | Homogeneous Pd | Heterogeneous Pd-NHC | Cost ↓ 60% (reusability) |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1